1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide

Description

Structural Identity and International Union of Pure and Applied Chemistry Nomenclature

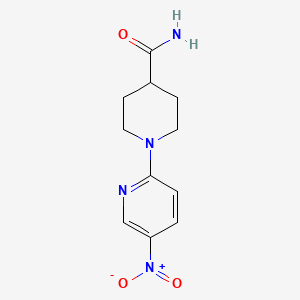

1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide exhibits a well-defined molecular architecture characterized by precise structural elements that determine its chemical identity and properties. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic construction from two distinct heterocyclic components. The primary structural framework consists of a piperidine ring, which represents a six-membered saturated nitrogen heterocycle, substituted at the 4-position with a carboxamide functional group and at the 1-position with a 5-nitropyridin-2-yl substituent.

The molecular formula C₁₁H₁₄N₄O₃ indicates the presence of eleven carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, and three oxygen atoms, distributed across the heterocyclic framework and functional groups. The structural motif can be represented through the Simplified Molecular Input Line Entry System notation as O=C(C1CCN(C2=NC=C(N+=O)C=C2)CC1)N, which provides a linear description of the molecular connectivity. The International Chemical Identifier Key BPQPTXRLVFYMEP-UHFFFAOYSA-N serves as a unique digital fingerprint for this compound, enabling unambiguous identification across chemical databases and research platforms.

The three-dimensional molecular geometry of this compound demonstrates characteristic conformational preferences derived from its constituent ring systems. The piperidine ring adopts a chair conformation similar to cyclohexane, with the nitrogen atom capable of existing in both axial and equatorial orientations, as observed in related piperidine derivatives. The 5-nitropyridine substituent introduces significant electronic effects through the electron-withdrawing nitro group, which influences the overall charge distribution and reactivity patterns of the molecule.

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₄O₃ | |

| Molecular Weight | 250.25 g/mol | |

| Chemical Abstracts Service Number | 752944-99-3 | |

| MDL Number | MFCD07021575 | |

| Simplified Molecular Input Line Entry System | O=C(C1CCN(C2=NC=C(N+=O)C=C2)CC1)N |

Positioning in Heterocyclic Chemistry

The classification of this compound within heterocyclic chemistry reflects its dual nature as both a pyridine derivative and a piperidine-based compound. This positioning represents a convergence of aromatic and aliphatic nitrogen heterocycle chemistry, creating unique opportunities for chemical transformations and biological activity. The compound belongs to the broader category of nitropyridine derivatives, which have emerged as valuable intermediates in pharmaceutical synthesis and materials science applications.

The piperidine component of the molecular structure places this compound within the realm of saturated six-membered nitrogen heterocycles, a class that has demonstrated exceptional utility in medicinal chemistry. Piperidine derivatives constitute a fundamental structural motif in numerous pharmaceutical agents, with the six-membered ring providing both conformational flexibility and metabolic stability. The presence of the carboxamide functional group at the 4-position of the piperidine ring introduces additional possibilities for hydrogen bonding interactions and enhances the compound's potential for biological activity.

The nitropyridine moiety contributes distinct electronic characteristics that differentiate this compound from simple piperidine derivatives. Pyridine itself represents an electron-deficient aromatic system due to the electronegativity of the nitrogen atom, and the introduction of a nitro group at the 5-position further enhances this electron-withdrawing character. This electronic configuration influences both the chemical reactivity and the potential biological interactions of the compound, making it an attractive target for structure-activity relationship studies.

The heterocyclic classification of this compound also encompasses its relationship to other bisheterocyclic compounds, which combine multiple heterocyclic systems within a single molecular framework. These types of compounds have gained increasing attention in contemporary organic chemistry due to their ability to exhibit properties that are not observed in their individual heterocyclic components. The integration of aromatic and saturated nitrogen heterocycles in this compound exemplifies the synthetic strategies employed to access novel chemical space and discover new functional materials.

Historical Development of Nitropyridine-Piperidine Compounds

The historical development of nitropyridine-piperidine compounds traces its origins to fundamental advances in both pyridine nitration chemistry and piperidine synthetic methodology. The evolution of efficient nitration methods for pyridine derivatives has been crucial in enabling access to compounds like this compound. Early work in pyridine nitration focused on the challenges posed by the electron-deficient nature of the pyridine ring, which renders conventional electrophilic aromatic substitution reactions difficult.

Significant breakthroughs in nitropyridine synthesis emerged from the development of novel nitration reagents and conditions that could overcome the inherent unreactivity of pyridine toward electrophilic attack. The reaction of pyridine and substituted pyridines with dinitrogen pentoxide in organic solvents represents one such advancement, leading to the formation of N-nitropyridinium ions that can subsequently undergo rearrangement to yield 3-nitropyridine derivatives. This methodology provided a foundation for accessing various nitropyridine isomers that serve as precursors to more complex bisheterocyclic systems.

The development of piperidine chemistry has followed a parallel trajectory, with significant contributions from both synthetic methodology and mechanistic understanding. Piperidine itself was first reported in 1850 by Thomas Anderson and independently in 1852 by Auguste Cahours, who obtained it through the reaction of piperine with nitric acid. Industrial production methods for piperidine have evolved to include catalytic hydrogenation of pyridine over molybdenum disulfide catalysts, providing efficient access to this important heterocyclic building block.

The convergence of nitropyridine and piperidine chemistry has been facilitated by advances in nucleophilic substitution reactions, which enable the coupling of these heterocyclic systems. Research conducted at institutions such as the Norwegian University of Science and Technology has demonstrated the utility of nitropyridine derivatives as substrates for the formation of new bisheterocyclic compounds. These investigations have revealed new synthetic routes to fused heterocycles and have expanded the chemical space accessible through nitropyridine chemistry.

Significance in Chemical Research

The significance of this compound in chemical research extends across multiple domains, including synthetic methodology development, structure-activity relationship studies, and materials science applications. This compound represents a valuable scaffold for exploring the intersection of aromatic and aliphatic nitrogen heterocycle chemistry, providing insights into electronic effects, conformational preferences, and reactivity patterns that inform broader chemical understanding. The presence of multiple functional groups within a single molecular framework creates opportunities for selective chemical transformations and multi-step synthetic sequences.

Research applications of nitropyridine-piperidine compounds have demonstrated their utility as intermediates in the synthesis of more complex heterocyclic systems. The electron-withdrawing nature of the nitropyridine moiety can activate adjacent positions toward nucleophilic attack, while the piperidine ring provides conformational flexibility and potential sites for further functionalization. These characteristics make compounds like this compound valuable building blocks for accessing novel chemical architectures through established synthetic transformations.

The study of this compound has contributed to understanding the electronic effects of nitro-substituted pyridine rings on adjacent functional groups. The nitro group's electron-withdrawing character influences the basicity of the pyridine nitrogen, the reactivity of the piperidine ring, and the properties of the carboxamide functional group. These electronic perturbations can be exploited in the design of new compounds with specific reactivity profiles or biological activities.

Contemporary research has also explored the potential of nitropyridine-piperidine compounds in materials science applications, where their unique electronic and structural properties may contribute to novel functional materials. The combination of aromatic and saturated heterocycles within a single molecular framework provides opportunities for creating materials with specific optical, electronic, or mechanical properties. The carboxamide functional group offers additional possibilities for hydrogen bonding interactions that could influence solid-state packing arrangements and material properties.

The ongoing investigation of this compound and related compounds continues to reveal new aspects of heterocyclic chemistry and expands the toolkit available to synthetic chemists. The compound's well-defined structure and established synthetic accessibility make it an attractive platform for exploring new chemical transformations and for training researchers in advanced heterocyclic methodology. The multifaceted nature of this compound ensures its continued relevance in chemical research and its potential for contributing to future discoveries in heterocyclic science.

Properties

IUPAC Name |

1-(5-nitropyridin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c12-11(16)8-3-5-14(6-4-8)10-2-1-9(7-13-10)15(17)18/h1-2,7-8H,3-6H2,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQPTXRLVFYMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390400 | |

| Record name | 1-(5-nitropyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752944-99-3 | |

| Record name | 1-(5-nitropyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis commonly begins with 2-chloropyridine or 2-chloro-5-nitropyridine as the pyridine core precursor. The nitro group is introduced via nitration of 2-chloropyridine to yield 2-chloro-5-nitropyridine, which serves as a key intermediate for further substitution reactions.

| Step | Starting Material | Reaction Type | Product | Conditions/Notes |

|---|---|---|---|---|

| 1 | 2-Chloropyridine | Nitration | 2-Chloro-5-nitropyridine | Controlled nitration to introduce NO2 at 5-position |

Nucleophilic Substitution with Piperidine

The chlorine atom on 2-chloro-5-nitropyridine is substituted by the piperidine moiety through nucleophilic aromatic substitution. This step yields 1-(5-nitropyridin-2-yl)piperidine, the core scaffold of the target molecule.

Conversion of Carboxylic Acid to Carboxamide

The carboxylic acid group is converted to the carboxamide by standard amide bond formation techniques. This can be achieved by activating the acid with reagents such as cyanuric fluoride or carbodiimides, followed by reaction with ammonia or amine sources.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Nitration | 2-Chloropyridine, nitrating agents | Formation of 2-chloro-5-nitropyridine |

| 2 | Nucleophilic Aromatic Substitution | Piperidine, DMF, 70 °C, 18 h | ~88% yield of 1-(5-nitropyridin-2-yl)piperidine |

| 3 | Coupling with Isonipecotic Acid | Isonipecotic acid, 2-chloro-5-nitropyridine | Formation of 1-(5-nitro-2-pyridinyl)piperidine-4-carboxylic acid |

| 4 | Amide Bond Formation | Cyanuric fluoride, pyridine, MeCN, room temp, 18 h | Conversion to carboxamide derivative |

| 5 | Optional Reduction | Hydrogenation catalysts if amino derivative needed | Not required for nitro compound |

Chemical Reactions Analysis

1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(5-aminopyridin-2-yl)piperidine-4-carboxamide.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the compound's role as a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. PRMT5 inhibition has been shown to selectively kill cancer cells, particularly those lacking the methylthioadenosine phosphorylase (MTAP) gene. The compound demonstrated significant potency and selectivity, making it a promising therapeutic candidate for treating MTAP-null cancers .

Case Study: TNG908 Development

The development of TNG908, which includes 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide as a lead compound, illustrates its potential in cancer treatment. In preclinical trials, TNG908 was effective in reducing tumor growth in models of MTAP-null cancers, leading to its progression into clinical trials .

Antiviral Activity

The compound has also been investigated for its activity against HIV. Piperidine derivatives, including those similar to this compound, have been shown to act as CCR5 antagonists, inhibiting HIV entry into host cells. Modifications to the piperidine structure have resulted in compounds with improved metabolic stability and potency against HIV strains .

Case Study: CCR5 Antagonist Development

Research on piperidine-based CCR5 antagonists has led to the identification of compounds with high binding affinity and potent inhibition of HIV replication. These findings underscore the potential of piperidine derivatives in developing new antiviral therapies .

Biochemical Tool for Research

This compound serves as a valuable tool in biochemical research for studying PRMT5's role in cellular processes. Its ability to inhibit PRMT5 provides insights into the enzyme's function in gene regulation and cell proliferation.

Comparative Analysis of Related Compounds

The following table summarizes key characteristics and applications of related piperidine derivatives:

| Compound Name | Target | Application Area | Potency (IC50) |

|---|---|---|---|

| This compound | PRMT5 | Cancer therapy | Submicromolar |

| TAK-220 | CCR5 | Antiviral therapy | 3.5 nM |

| 1-(1,3,5-Triazin-2-yl)piperidine-4-carboxamide | Soluble epoxide hydrolase | Inflammation and pain management | High potency |

Mechanism of Action

The mechanism of action of 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Compound 27g (80% yield) demonstrates superior synthesis efficiency compared to others, likely due to optimized reaction conditions for amine coupling .

- Substituent Impact : The 5-nitropyridin-2-yl group in the target compound may enhance electrophilic interactions compared to chloro-phenyl (Compound 26) or oxazole-based derivatives .

Key Observations :

Pharmacological and Physicochemical Properties

Key Observations :

- Low solubility of nitro derivatives may limit in vivo applications unless formulation strategies are employed.

Biological Activity

1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide, also known by its CAS number 752944-99-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4O3, with a molecular weight of 250.25 g/mol. The compound features a piperidine ring substituted with a nitropyridine moiety and a carboxamide group, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Protein Kinases : The compound has shown potential as an inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases.

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular functions and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cytotoxicity : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed improved cytotoxicity compared to standard chemotherapeutic agents in hypopharyngeal tumor models .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| FaDu (Hypopharyngeal) | 10.5 | |

| MCF7 (Breast Cancer) | 15.0 | |

| A549 (Lung Cancer) | 12.8 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition of Bacterial Growth : Studies indicated that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

- Anticancer Efficacy : A study published in MDPI explored the efficacy of various piperidine derivatives, including this compound, in inducing apoptosis in cancer cells. The results suggested that the presence of the nitropyridine moiety enhances the interaction with apoptotic pathways .

- Enzyme Inhibition Studies : Research conducted on enzyme inhibition revealed that this compound effectively inhibits certain kinases associated with tumor progression. It was found to have a favorable selectivity index compared to other similar compounds .

- Antimicrobial Testing : A comprehensive analysis on the antimicrobial properties showed that the compound inhibited the growth of pathogenic bacteria at concentrations lower than many conventional antibiotics .

Q & A

Basic Questions

Q. What synthetic routes are available for 1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide, and how can their efficiency be evaluated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving nitropyridine and piperidine-carboxamide precursors. Efficiency is evaluated using metrics such as yield (%), reaction time, purity (HPLC/NMR), and scalability. For example, analogous piperidine-carboxamide syntheses often employ catalytic amidation or SNAr reactions under controlled pH and temperature . Optimization may involve solvent selection (e.g., DMF or THF) and stoichiometric ratios of reactants.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection at λ ~270 nm (nitropyridine absorbance) and mass spectrometry (LC-MS) for molecular weight confirmation.

- Structural Confirmation : Single-crystal X-ray diffraction (as demonstrated for related piperidine-carboxamides ), complemented by H/C NMR to verify substituent positions and NOESY for stereochemical analysis.

- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition points.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation of nitroaromatic vapors .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Emergency Procedures : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reaction mechanisms involving this compound?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to identify intermediates (e.g., nitro-group reduction intermediates).

- Isotopic Labeling : Use N-labeled nitropyridine to trace nitro-group behavior in substitution reactions.

- Computational Modeling : Employ density functional theory (DFT) to calculate transition-state energies and validate mechanistic pathways .

Q. What strategies can resolve contradictions in reported physicochemical data (e.g., solubility, stability) across studies?

- Methodological Answer :

- Factorial Design : Systematically vary parameters (solvent polarity, temperature, pH) to identify confounding variables .

- Cross-Validation : Compare experimental solubility (e.g., shake-flask method) with COSMO-RS computational predictions .

- Interlaboratory Studies : Standardize protocols (e.g., ICH guidelines for stability testing) to minimize methodological discrepancies .

Q. How can computational models be integrated with experimental data to predict the compound’s biological activity or reactivity?

- Methodological Answer :

- QSAR Modeling : Train models using datasets of structurally similar piperidine derivatives to predict binding affinities or metabolic pathways.

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with nitroreductase enzymes) to guide in vitro assays .

- Hybrid Workflows : Combine quantum mechanics/molecular mechanics (QM/MM) for reaction modeling with high-throughput screening data to prioritize synthetic targets .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.